molecular formula C6H12N2O2 B8765257 1-(2-Methoxy-ethyl)-imidazolidin-2-one

1-(2-Methoxy-ethyl)-imidazolidin-2-one

Cat. No.: B8765257
M. Wt: 144.17 g/mol
InChI Key: OXPVLEYEFIMCNF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-imidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. This compound features a five-membered ring containing two nitrogen atoms and an oxygen atom attached to an ethyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with ethylene carbonate under controlled conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of imidazolidinone oxides.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxy-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the development of bioactive compounds and as a stabilizer for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different applications.

    Propylene glycol methyl ether: Another glycol ether used as a solvent in industrial applications.

Uniqueness: 1-(2-Methoxy-ethyl)-imidazolidin-2-one stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9)

InChI Key

OXPVLEYEFIMCNF-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-(2-methoxyethyl)urea (0.300 g, 1.661 mmol) in THF (8.3 mL), under Ar, was treated with NaH (60% in mineral oil, 0.166 g, 4.15 mmol) allowed to warm to RT and stirred. The mixture was cooled to 0° C., treated slowly with satd. NH4Cl, then brine, warmed to RT and stirred for 20 min. The layers were separated, the aqueous layer extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 1-(2-methoxyethyl)imidazolidin-2-one (220 mg, 92%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.26 (s, 1 H), 3.39-3.31 (m, 4 H), 3.22 (s, 3 H), 3.20-3.14 (m, 4 H); MS (ESI) m/z: 145.1 (M+H+).
Name
1-(2-chloroethyl)-3-(2-methoxyethyl)urea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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